Iron;1-isocyano-4-methylbenzene
Description
1-Isocyano-4-methylbenzene (C₈H₇N), also known as 4-methylphenyl isocyanide or p-tolyl isocyanide, is an aryl isocyanide characterized by a para-methyl substituent on the benzene ring. Its molecular weight is 117.15 g/mol (average mass), with a monoisotopic mass of 117.0578 g/mol . The compound is a liquid at room temperature and is synthesized via multicomponent reactions, such as the protocol yielding 86% (20.2 mg, 0.2 mmol scale) using procedure A, slightly below the literature yield of 91% . Key spectral data include:
- ¹H NMR (CDCl₃): δ 7.26 (d, J = 8.2 Hz, 2H), 7.18 (d, J = 8.2 Hz, 2H), 2.37 (s, 3H) .
- ¹³C NMR (CDCl₃): δ 163.1 (t, J = 5.6 Hz), 139.7, 129.9, 126.1, 124.0 (t, J = 13.8 Hz), 21.3 .
It is widely used in organometallic chemistry and catalysis, particularly in Mn(III)-mediated radical cascade reactions with boronic acids to synthesize diimide derivatives .
Properties
CAS No. |
137914-99-9 |
|---|---|
Molecular Formula |
C40H35FeN5 |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
iron;1-isocyano-4-methylbenzene |
InChI |
InChI=1S/5C8H7N.Fe/c5*1-7-3-5-8(9-2)6-4-7;/h5*3-6H,1H3; |
InChI Key |
ODIWVTIFWSLJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron;1-isocyano-4-methylbenzene typically involves the reaction of 4-methylphenylamine with phosgene (COCl2). The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_7\text{H}_7\text{NCO} + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and safer operations.
Chemical Reactions Analysis
Types of Reactions
Iron;1-isocyano-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The isocyanate group can react with nucleophiles such as water, alcohols, and amines.
Common Reagents and Conditions
Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcohols: React with the isocyanate group to form carbamates (urethanes).
Amines: React with the isocyanate group to form substituted ureas.
Major Products Formed
Carbamic Acid: Formed from the reaction with water.
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Scientific Research Applications
Iron;1-isocyano-4-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Iron;1-isocyano-4-methylbenzene involves its reactivity with various nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and can react with nucleophiles such as water, alcohols, and amines. This reactivity allows it to form stable compounds such as carbamates and substituted ureas . In biological systems, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Reactivity Comparison of Selected Aryl Isocyanides
*Reaction conditions: Mn(III)-mediated cascade reaction with phenylboronic acid (unless otherwise specified).
Substituent Effects on Reactivity
- Para-methyl vs. Methoxy Groups: The para-methyl group in 1-isocyano-4-methylbenzene is electron-donating but less polar than the methoxy group in p-methoxyphenyl isonitrile. This difference leads to a lower reaction yield (40% vs. 56%) in diimide synthesis, likely due to reduced stabilization of radical intermediates .
- Steric Effects : 2,6-Dimethyl and 2,4,6-trimethyl derivatives exhibit higher yields (49–71%) compared to the para-methyl analog. The ortho-methyl groups may preorganize the isocyanide for coordination with Mn(III), enhancing reactivity .
Spectral and Physical Properties
- NMR Shifts: The para-methyl group in 1-isocyano-4-methylbenzene generates distinct aromatic proton signals (δ 7.26 and 7.18) and a sharp singlet for the methyl group (δ 2.37) .
- Molecular Weight and Solubility: Bulkier derivatives (e.g., 2,4,6-trimethyl) have higher molecular weights (145.20 g/mol) but may exhibit better solubility in nonpolar solvents, facilitating reaction efficiency .
Research Implications
1-Isocyano-4-methylbenzene serves as a versatile ligand in organometallic chemistry, but its moderate reactivity in certain reactions highlights the need for substituent optimization. For example:
- Catalytic Applications : The electron-donating methoxy group in p-methoxyphenyl isonitrile may be preferable for reactions requiring stabilized metal-ligand intermediates.
- Synthetic Efficiency : Ortho-substituted isocyanides (e.g., 2,6-dimethyl) outperform para-substituted analogs in Mn(III)-mediated cascades, suggesting steric tuning as a strategy for yield improvement .
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